4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide
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Description
This compound is a sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups . Sulfonamides are known for their use in some types of drugs, particularly antibiotics . The compound also contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals to improve stability and enhance bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, the presence of hydrogen bonding, and the electronic properties of the trifluoromethyl group .Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target information, it is difficult to predict the precise cellular and molecular effects .
Properties
IUPAC Name |
4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N3O2S/c18-12-3-5-14(6-4-12)28(26,27)24-13-2-1-7-25(10-13)16-15(19)8-11(9-23-16)17(20,21)22/h3-6,8-9,13,24H,1-2,7,10H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXCSXXJMBQTI-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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